
4-Oxopentyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxopentyl carbonochloridate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of carbonochloridic acid and is characterized by the presence of a carbonyl group (C=O) and a chloroformate group (ClCO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentyl carbonochloridate typically involves the reaction of 4-oxopentanol with phosgene (COCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
4-Oxopentanol+Phosgene→4-Oxopentyl carbonochloridate+HCl
The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic and corrosive nature of phosgene. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxopentyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-oxopentanol and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed:
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Thiocarbonates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
4-Oxopentyl carbonochloridate has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive molecules and drug candidates.
Mecanismo De Acción
The mechanism of action of 4-oxopentyl carbonochloridate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a carbonylating agent, introducing carbonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 4-oxopentyl group
Benzyl chloroformate: Contains a benzyl group and is used for the protection of amine groups in peptide synthesis.
4-Aminophenyl carbonochloridate: Contains an aminophenyl group and is used in the synthesis of poly(oxyethylene) modified dextrans.
Uniqueness: 4-Oxopentyl carbonochloridate is unique due to the presence of the 4-oxopentyl group, which imparts specific reactivity and properties
Propiedades
Número CAS |
64710-78-7 |
|---|---|
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
4-oxopentyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)3-2-4-10-6(7)9/h2-4H2,1H3 |
Clave InChI |
PYRSDUXZUBFENJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


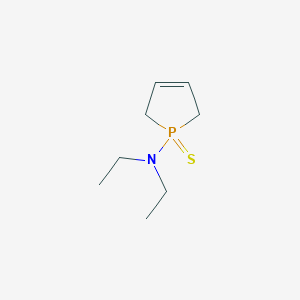
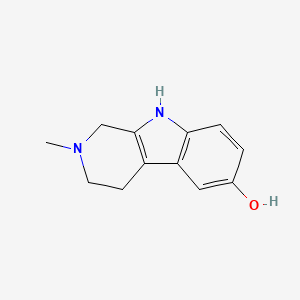

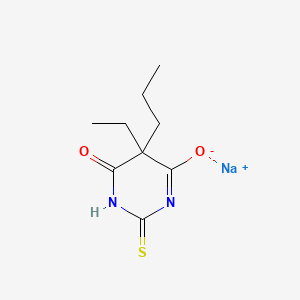



![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
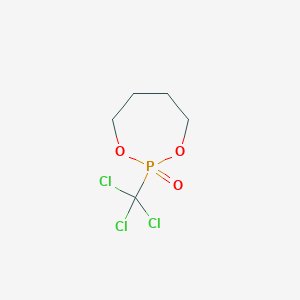

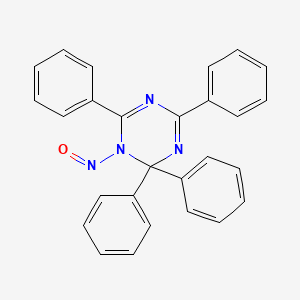
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

